molecular formula C11H16ClN B11732374 (1R,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

(1R,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B11732374
M. Wt: 197.70 g/mol
InChI Key: NNNCTWOOSYPXJE-JHQAJZDGSA-N
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Description

(1R,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of a bicyclic indenamine core, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Formation of the Indene Core: The initial step involves the cyclization of a suitable precursor to form the indene core. This can be achieved through various methods, including Friedel-Crafts alkylation or cyclization of appropriate dienes.

    Introduction of the Amine Group: The amine group is introduced via reductive amination or nucleophilic substitution reactions. Common reagents include ammonia or primary amines, along with reducing agents such as sodium borohydride or lithium aluminum hydride.

    Resolution of Enantiomers: The chiral center is resolved using chiral catalysts or chiral auxiliaries to obtain the desired (1R,2R) configuration.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity. It may serve as a building block for the synthesis of drugs targeting specific receptors or enzymes.

    Organic Synthesis: It is used as a chiral auxiliary or catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as chiral polymers or liquid crystals.

    Biological Research: It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of (1R,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-trans-1,2-Cyclopentanediamine dihydrochloride: A chiral diamine with similar structural features but different functional groups.

    (1R,2R)-2-Aminocyclopentanol hydrochloride: Another chiral amine with a cyclopentanol core, used in similar applications.

    (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride: A compound with a cyclopropane core and fluorinated phenyl group, used in medicinal chemistry.

Uniqueness

(1R,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its bicyclic indenamine core, which imparts specific stereochemical and electronic properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(1R,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-7-3-4-9-6-8(2)11(12)10(9)5-7;/h3-5,8,11H,6,12H2,1-2H3;1H/t8-,11-;/m1./s1

InChI Key

NNNCTWOOSYPXJE-JHQAJZDGSA-N

Isomeric SMILES

C[C@@H]1CC2=C([C@@H]1N)C=C(C=C2)C.Cl

Canonical SMILES

CC1CC2=C(C1N)C=C(C=C2)C.Cl

Origin of Product

United States

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